

# Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor

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## Compound of Interest

Compound Name: *Enbezotinib*

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## Executive Summary

**Enbezotinib** (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both the Rearranged during Transfection (RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point Therapeutics, **enbezotinib** was engineered to address both treatment-naïve RET-altered cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously blocking a key resistance pathway mediated by SRC signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **enbezotinib**.

## Introduction to Enbezotinib

**Enbezotinib** is a small molecule inhibitor belonging to the class of macrocyclic compounds.<sup>[1]</sup> Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and SRC kinases with high affinity, leading to the inhibition of their catalytic activity.<sup>[2]</sup> The rationale for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be a bypass mechanism leading to resistance to RET-targeted therapies.<sup>[3][4]</sup> By inhibiting both targets, **enbezotinib** has the potential for more durable clinical responses.<sup>[3]</sup> The clinical development of **enbezotinib** was investigated in the Phase 1/2 SWORD-1 trial for patients with

advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately discontinued.[1][5]

## Discovery and Synthesis

### Discovery

The discovery of **enbezotinib** was guided by a structure-based drug design approach aimed at creating a potent and selective inhibitor of RET that could also overcome known resistance mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen to provide conformational rigidity and to optimize interactions within the kinase active site, contributing to its high potency and selectivity.[2]

### Synthesis of Enbezotinib

While the specific, proprietary, multi-step synthesis of **enbezotinib** has not been publicly disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this type can be conceptualized based on patent literature for similar compounds and general principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic ring structure.

#### Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a functionalized pyridine fragment. These two key intermediates would then be coupled, followed by a series of reactions to introduce the chiral side chain and prepare the molecule for the final macrocyclization step. The macrocyclization is a critical step and could be achieved via an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of **enbezotinib**.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine system.

Step 2: Functionalization of the Core. Halogenation or other activating groups would be introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation, would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification by chromatography would yield the final **enbezotinib** molecule.

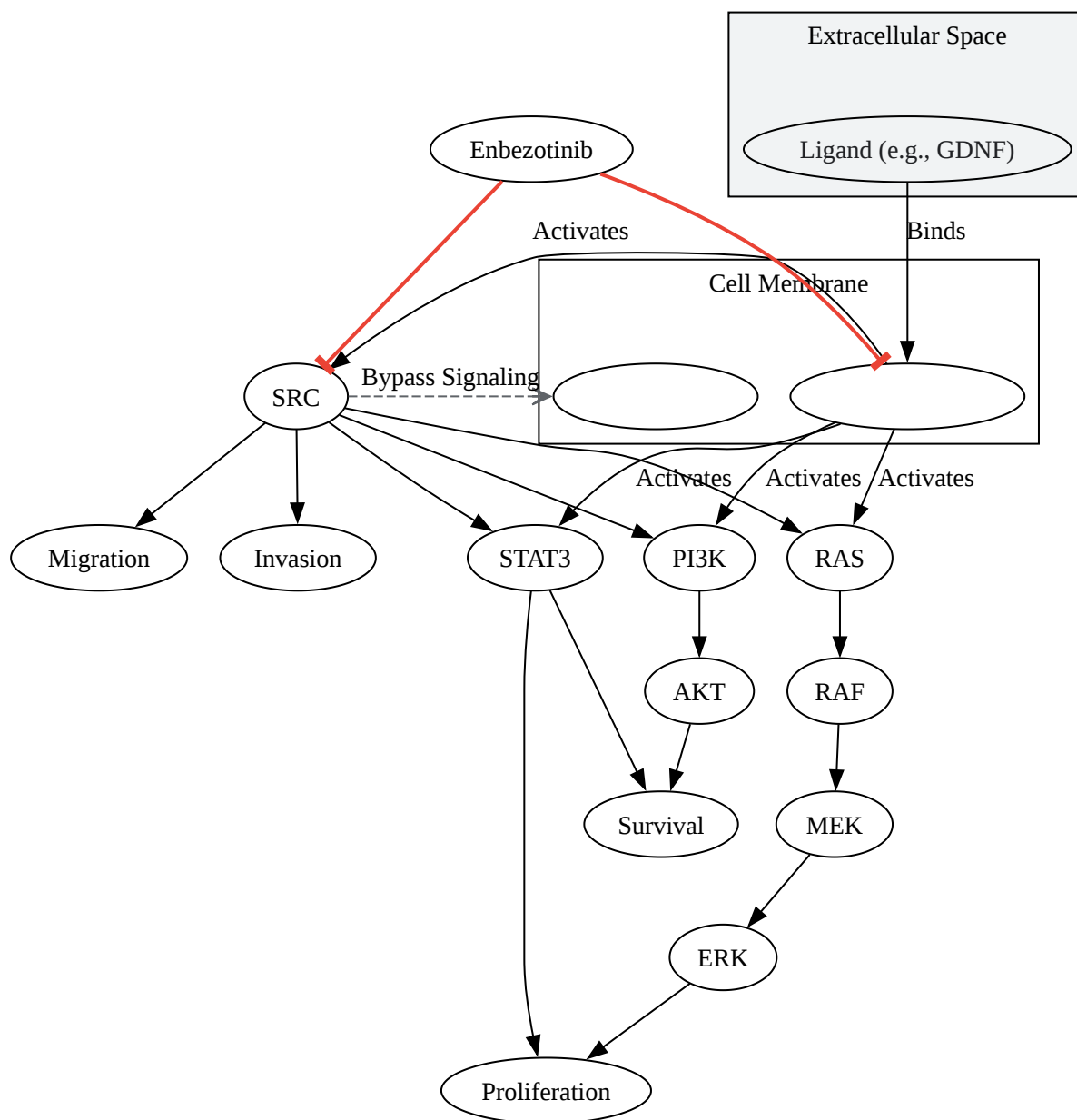
## Mechanism of Action

**Enbezotinib** is a dual inhibitor of RET and SRC tyrosine kinases.[3]

- **RET Inhibition:** RET is a receptor tyrosine kinase that, when constitutively activated by mutations or gene fusions, drives the growth of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6][9] **Enbezotinib** binds to the ATP-binding site of both wild-type and mutated RET kinases, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[10]
- **SRC Inhibition:** SRC is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC, **enbezotinib** can potentially overcome or delay the emergence of resistance to RET-targeted therapy.[3]

The dual inhibition of RET and SRC by **enbezotinib** is intended to provide a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

## Signaling Pathways



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Caption: **Enbezotinib** inhibits the RET and SRC signaling pathways.

## Quantitative Data

### Preclinical Data

**Enbezotinib** has demonstrated potent activity against wild-type RET, various RET mutants, and SRC kinase in preclinical studies.

Target	Assay Type	IC50 (nM)	Reference
Wild-type RET	Biochemical	0.26	<a href="#">[12]</a>
Wild-type RET	Cellular (p-RET)	21.9	<a href="#">[12]</a>
RET G810R Mutant	Cellular (Proliferation)	1-17	<a href="#">[13]</a>
15 RET Mutants	Cellular (p-RET)	2.69 - 108	<a href="#">[12]</a>
SRC Kinase	Not Specified	Low nanomolar	<a href="#">[14]</a>

**In Vivo Efficacy:** In xenograft models of RET-driven cancers, **enbezotinib** demonstrated significant anti-tumor activity.[\[2\]](#)

- In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, **enbezotinib** treatment led to tumor regression.[\[2\]](#)
- A single 5 mg/kg dose of **enbezotinib** inhibited RET phosphorylation by over 80% in vivo.  
[\[14\]](#)

### Clinical Data

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of **enbezotinib** in patients with advanced solid tumors harboring RET alterations.[\[5\]](#)

Patient Population	Treatment History	N	Outcome	Reference
RET TKI-naïve	None	5	4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. 2 confirmed partial responses.	[1]
TKI-pretreated	Prior RET TKI	9	3 patients showed tumor regressions of -44%, -27%, and -17%.	[1]

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC<sub>50</sub> of **enbezotinib** against RET and SRC kinases.[15][16]

Materials:

- Recombinant human RET or SRC kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- **Enbezotinib** (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

- 384-well plates

Procedure:

- Prepare a serial dilution of **enbezotinib** in DMSO.
- In a 384-well plate, add the diluted **enbezotinib** or DMSO (vehicle control).
- Add the kinase and peptide substrate solution to each well.
- Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.
- The luminescent signal is read on a plate reader.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the **enbezotinib** concentration and fitting the data to a dose-response curve.

## Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of **enbezotinib** on the proliferation of cancer cells harboring RET alterations.<sup>[14][17]</sup>

Materials:

- Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)
- Cell culture medium and supplements
- **Enbezotinib** (serially diluted)

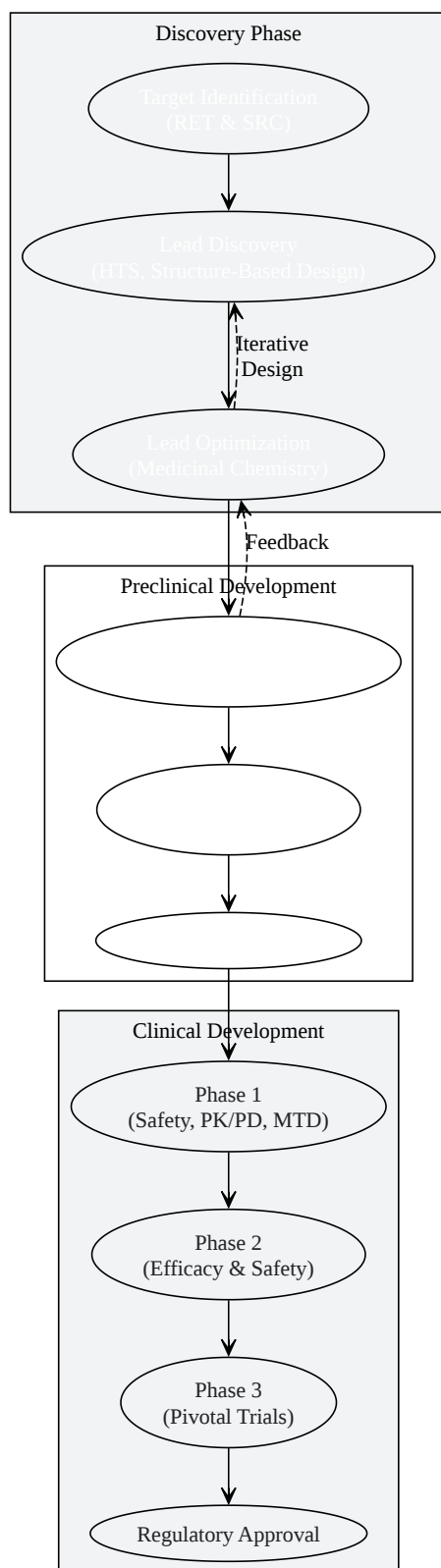
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of **enbezotinib** in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing the different concentrations of **enbezotinib** or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the development of a signal (luminescence, fluorescence, or absorbance).
- Measure the signal using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the **enbezotinib** concentration.

## Experimental and Drug Discovery Workflow





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Caption: A generalized workflow for small molecule kinase inhibitor discovery.

## Conclusion

**Enbezotinib** is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical activity against a range of RET alterations, including those that confer resistance to other RET inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and pretreated patients with RET-driven cancers. Although the clinical development of **enbezotinib** has been discontinued, the scientific rationale behind its design and the data generated from its evaluation provide valuable insights for the development of next-generation kinase inhibitors aimed at overcoming therapeutic resistance. The in-depth technical information provided in this guide serves as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

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## References

- 1. Study of TPX-0046, A RET/SRC Inhibitor in Adult Subjects With Advanced Solid Tumors Harboring RET Fusions or Mutations [clin.larvol.com]
- 2. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Clinical Trial: NCT04161391 - My Cancer Genome [mycancergenome.org]
- 6. Enbezotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
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